Cas no 2227692-32-0 ((2S)-2-(2-chloro-5-methylphenyl)oxirane)

(2S)-2-(2-chloro-5-methylphenyl)oxirane structure
2227692-32-0 structure
Product Name:(2S)-2-(2-chloro-5-methylphenyl)oxirane
CAS No:2227692-32-0
MF:C9H9ClO
MW:168.620161771774
CID:6541255
PubChem ID:165703431
Update Time:2025-07-22

(2S)-2-(2-chloro-5-methylphenyl)oxirane Chemical and Physical Properties

Names and Identifiers

    • (2S)-2-(2-chloro-5-methylphenyl)oxirane
    • EN300-1975740
    • 2227692-32-0
    • Inchi: 1S/C9H9ClO/c1-6-2-3-8(10)7(4-6)9-5-11-9/h2-4,9H,5H2,1H3/t9-/m1/s1
    • InChI Key: FYCNBRDEFGOAHN-SECBINFHSA-N
    • SMILES: ClC1=CC=C(C)C=C1[C@H]1CO1

Computed Properties

  • Exact Mass: 168.0341926g/mol
  • Monoisotopic Mass: 168.0341926g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 1
  • Heavy Atom Count: 11
  • Rotatable Bond Count: 1
  • Complexity: 149
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 1
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.4
  • Topological Polar Surface Area: 12.5Ų

(2S)-2-(2-chloro-5-methylphenyl)oxirane Pricemore >>

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Additional information on (2S)-2-(2-chloro-5-methylphenyl)oxirane

Introduction to (2S)-2-(2-chloro-5-methylphenyl)oxirane and Its Significance in Modern Chemical Research

Chemical compounds form the backbone of numerous advancements in pharmaceuticals, agrochemicals, and material sciences. Among these, (2S)-2-(2-chloro-5-methylphenyl)oxirane (CAS No: 2227692-32-0) stands out as a molecule of considerable interest due to its unique structural and functional properties. This compound, characterized by its oxirane ring and specific aromatic substituents, has garnered attention in recent years for its potential applications in synthetic chemistry and drug development.

The molecular structure of (2S)-2-(2-chloro-5-methylphenyl)oxirane consists of a cyclic ether moiety (oxirane) attached to a phenyl ring substituted with chlorine and a methyl group. The stereochemistry at the chiral center (indicated by the (S) configuration) adds another layer of complexity, making it a valuable scaffold for designing enantiomerically pure compounds. Such compounds are highly sought after in pharmaceuticals due to their improved selectivity and reduced side effects.

In recent years, the field of chiral oxiranes has seen significant advancements, particularly in their role as intermediates in the synthesis of active pharmaceutical ingredients (APIs). The presence of both chloro and methyl substituents on the aromatic ring enhances the reactivity of the oxirane ring, making it a versatile building block for further functionalization. This reactivity has been exploited in various synthetic pathways, including nucleophilic ring opening reactions, which are pivotal in constructing complex molecules.

One of the most compelling aspects of (2S)-2-(2-chloro-5-methylphenyl)oxirane is its potential application in the development of novel therapeutic agents. Researchers have been exploring its utility as a precursor for drugs targeting various diseases, including cancer and inflammatory disorders. The oxirane ring can be selectively opened by nucleophiles, allowing for the introduction of diverse functional groups at specific positions. This flexibility is particularly valuable in medicinal chemistry, where precise molecular modifications can significantly alter biological activity.

Recent studies have highlighted the role of chiral oxiranes in asymmetric synthesis, where they serve as catalysts or intermediates to produce enantiomerically enriched compounds. The (S)-configuration of (2S)-2-(2-chloro-5-methylphenyl)oxirane makes it an attractive candidate for such processes. For instance, it has been used in the synthesis of chiral auxiliaries and ligands that facilitate enantioselective reactions. These advancements underscore the importance of stereoselective chemistry in developing next-generation pharmaceuticals.

The chemical properties of (2S)-2-(2-chloro-5-methylphenyl)oxirane also make it a promising candidate for materials science applications. The oxirane ring's ability to undergo polymerization reactions has been explored in creating novel polymers with tailored properties. These polymers could find applications in coatings, adhesives, and even biodegradable materials. The chloro and methyl substituents further influence the polymerization process, allowing for fine-tuning of mechanical and thermal properties.

In conclusion, (2S)-2-(2-chloro-5-methylphenyl)oxirane represents a fascinating compound with broad implications across multiple scientific disciplines. Its unique structural features and reactivity make it a valuable tool in synthetic chemistry, drug development, and materials science. As research continues to uncover new applications for this molecule, its significance is likely to grow even further. The ongoing exploration of its potential underscores the dynamic nature of chemical research and its impact on society.

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